Ferrous hexafluorosilicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrous hexafluorosilicate can be synthesized through the reaction of ferrous salts with hexafluorosilicic acid. The general reaction involves the combination of ferrous sulfate (FeSO₄) with hexafluorosilicic acid (H₂SiF₆) under controlled conditions. The reaction can be represented as follows: [ \text{FeSO}_4 + \text{H}_2\text{SiF}_6 \rightarrow \text{FeSiF}_6 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of this compound typically involves the use of bulk ferrous salts and hexafluorosilicic acid. The reaction is carried out in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product. The resulting this compound is then purified and crystallized for further use.

Analyse Des Réactions Chimiques

Types of Reactions: Ferrous hexafluorosilicate undergoes various chemical reactions, including:

Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) in the presence of oxidizing agents.

Reduction: The hexafluorosilicate anion (SiF₆²⁻) can undergo reduction reactions under specific conditions.

Substitution: The hexafluorosilicate anion can be substituted by other anions in certain reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Reactions with other fluoride salts or acids can lead to substitution.

Major Products:

Oxidation: Ferric hexafluorosilicate (FeSiF₆) and other ferric compounds.

Reduction: Reduced forms of hexafluorosilicate and silicon-based compounds.

Substitution: Various substituted hexafluorosilicates.

Applications De Recherche Scientifique

Ferrous hexafluorosilicate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other iron-based compounds and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential use in medical applications, including as a contrast agent in imaging techniques.

Industry: It is used in the production of specialty chemicals and materials, including luminescent materials and catalysts.

Mécanisme D'action

The mechanism of action of ferrous hexafluorosilicate involves its interaction with molecular targets and pathways in various systems. In biological systems, the ferrous ion (Fe²⁺) can participate in redox reactions, influencing cellular processes and metabolic pathways. The hexafluorosilicate anion (SiF₆²⁻) can interact with other ions and molecules, affecting their behavior and reactivity.

Comparaison Avec Des Composés Similaires

- Sodium hexafluorosilicate (Na₂SiF₆)

- Ammonium hexafluorosilicate ((NH₄)₂SiF₆)

- Potassium hexafluorosilicate (K₂SiF₆)

Comparison: Ferrous hexafluorosilicate is unique due to the presence of the ferrous ion (Fe²⁺), which imparts distinct redox properties and potential applications in various fields. In contrast, other hexafluorosilicates, such as sodium hexafluorosilicate and ammonium hexafluorosilicate, do not possess the same redox characteristics and are primarily used for different applications, such as water fluoridation and as precursors for other fluoride compounds.

Activité Biologique

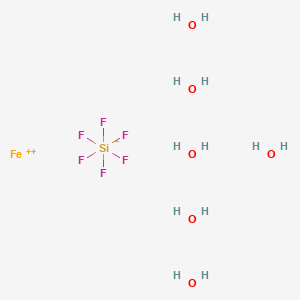

Ferrous hexafluorosilicate, often represented as FeSiF6·6H2O, is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological implications of this compound, including its effects on cellular mechanisms, oxidative stress, and potential toxicity.

This compound is a high-spin iron(II) compound characterized by its hexahydrate form. It has a rhombohedral crystal structure and exhibits significant photoluminescence properties, making it of interest in various applications beyond biology, such as materials science .

Oxidative Stress and Ferroptosis

Research indicates that this compound can induce oxidative stress in biological systems. A study highlighted that excessive fluoride exposure can lead to ferroptosis, a form of regulated cell death characterized by lipid peroxidation and cellular damage. This process is linked to the depletion of glutathione (GSH), an essential antioxidant .

- Key Findings:

- Increased levels of reactive oxygen species (ROS) were observed in cells exposed to fluoride, leading to oxidative stress.

- The expression of ferroptosis-related genes was altered in response to fluoride exposure, indicating a potential mechanism through which this compound may exert its biological effects .

Toxicological Profiles

The toxicological profile of this compound is closely related to its fluoride content. Fluoride can disrupt cellular redox homeostasis and inhibit antioxidant enzyme activity, leading to increased susceptibility to oxidative damage .

- Case Studies:

- In endemic fluorosis cases, individuals exhibited significantly reduced antioxidant enzyme activities, correlating with higher fluoride exposure levels .

- Cytological studies demonstrated that exposure to ammonium hexafluorosilicate resulted in increased GSH consumption in human gingival fibroblasts, further supporting the link between fluoride exposure and oxidative stress .

Table 1: Summary of Biological Effects of this compound

| Study | Organism/Cell Type | Observed Effects | Mechanism |

|---|---|---|---|

| Wang et al. (2014) | Human fibroblasts | Increased GSH consumption | Oxidative stress due to fluoride exposure |

| Zuo et al. (2018) | Various organisms | Decreased antioxidant enzyme activity | Disruption of redox homeostasis |

| Song et al. (2013) | Human gingival fibroblasts | Increased cellular damage | Induction of ferroptosis |

Implications for Health

The biological activity of this compound raises concerns regarding its safety in environments with high fluoride concentrations. The induction of oxidative stress and potential for ferroptosis suggest that exposure could have detrimental effects on human health, particularly in populations with endemic fluorosis.

Potential Applications

Despite its toxicological implications, this compound's unique properties may also offer potential applications in fields such as photonics and materials science. Its luminescent characteristics could be harnessed for novel technological applications if managed appropriately.

Propriétés

IUPAC Name |

hexafluorosilicon(2-);iron(2+);hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLSBHAFCOWSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6FeH12O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.